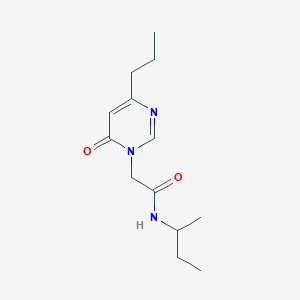
N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as BIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. BIPA is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its biological activity through various mechanisms. In cancer cells, this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and eventually cell death. In inflammation, this compound inhibits the activity of enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of misfolded proteins, which is a hallmark of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to reduce the aggregation of misfolded proteins and improve neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments. Additionally, further research is needed to fully understand the potential side effects of this compound and its long-term effects on the environment.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. In medicine, further research is needed to fully understand the potential applications of this compound as an anti-cancer and anti-inflammatory agent. In agriculture, further research is needed to determine the potential use of this compound as a herbicide and insecticide. In material sciences, further research is needed to determine the potential use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and material sciences make it an important compound for further study. However, further research is needed to fully understand the potential side effects of this compound and its long-term effects on the environment.
Métodos De Síntesis
N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can be synthesized through various methods, including the reaction of 2-aminopyrimidine with sec-butyl bromoacetate, followed by the reaction of the resulting intermediate with propylmagnesium bromide. Another method involves the reaction of 2,4-dichloro-5-(propylamino)pyrimidine with sodium ethoxide, followed by the reaction with sec-butyl chloroacetate. These methods have been optimized to produce high yields of this compound.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In material sciences, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-butan-2-yl-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-6-11-7-13(18)16(9-14-11)8-12(17)15-10(3)5-2/h7,9-10H,4-6,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUUKZSMGQDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2619382.png)


![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
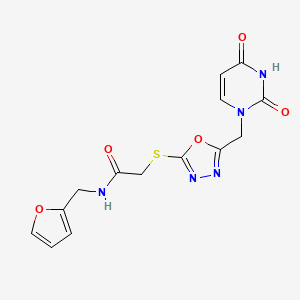
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2619389.png)
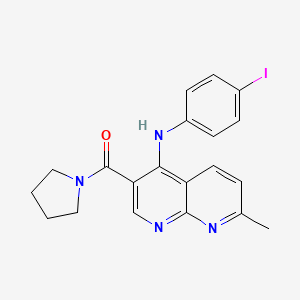
![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)
![1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea](/img/structure/B2619395.png)
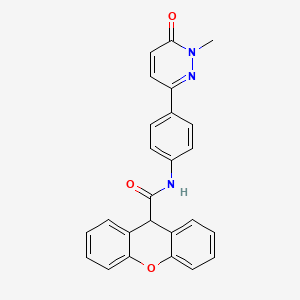
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2619400.png)
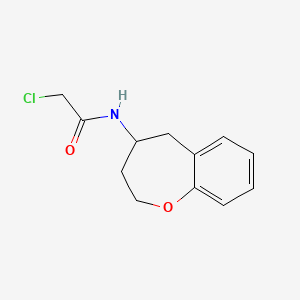
![Tetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-3(3aH)-one 1,1-dioxide](/img/structure/B2619403.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2619405.png)
